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Compound of Interest

Compound Name:
2-(1H-Imidazol-5-yl)ethanol

hydrochloride

Cat. No.: B2960306 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1H-Imidazol-5-
yl)ethanol Hydrochloride

Abstract
This technical guide provides a comprehensive overview of 2-(1H-Imidazol-5-yl)ethanol
hydrochloride, a key chemical intermediate in medicinal chemistry and drug development.

The document details its chemical identity, physicochemical properties, synthesis, and

analytical characterization. Emphasis is placed on its role as a crucial building block for the

development of potent and selective histamine H3 receptor ligands. The guide explores the

compound's chemical reactivity, applications in pharmacological research, and essential safety

and handling protocols, serving as a vital resource for researchers, chemists, and drug

development professionals.

Introduction: A Histamine Analog of
Pharmacological Significance
2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a structural analog of the

neurotransmitter histamine. The hydrochloride salt form enhances its stability and solubility,

making it a versatile reagent in laboratory settings. Its core structure, comprising an imidazole

ring tethered to an ethanol moiety, provides a unique pharmacophore that is instrumental in the

design of targeted therapeutic agents.
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The primary significance of this compound lies in its utility as a synthon for developing ligands

that target histamine receptors. Specifically, it is a foundational precursor for a class of

compounds known as histamine H3 receptor agonists.[1][2] The H3 receptor is a presynaptic

G-protein coupled receptor predominantly found in the central nervous system that acts as an

autoreceptor, modulating the synthesis and release of histamine and other key

neurotransmitters like dopamine and acetylcholine.[3] By serving as a starting point for H3

agonists, 2-(1H-Imidazol-5-yl)ethanol hydrochloride is integral to research aimed at treating

neurological and psychiatric conditions, including sleep disorders, cognitive impairments, and

schizophrenia.[3][4]

This guide offers a senior application scientist's perspective on the molecule, bridging

fundamental chemical properties with practical, field-proven insights into its synthesis and

application.

Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-(1H-Imidazol-5-yl)ethanol hydrochloride are

summarized below. It is important to note that due to its status as a research intermediate,

some physical properties are based on computational data rather than extensive experimental

validation.

Table 1: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.mdpi.com/1424-8247/17/4/536
https://pubs.acs.org/doi/abs/10.1021/jm100643t
https://synapse.patsnap.com/article/what-are-h3-receptor-agonists-and-how-do-they-work
https://www.benchchem.com/product/b2960306?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-h3-receptor-agonists-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/16954192/
https://www.benchchem.com/product/b2960306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2960306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
2-(1H-imidazol-5-yl)ethanol

hydrochloride
N/A

Synonyms

Histaminol hydrochloride, 4-(2-

Hydroxyethyl)imidazole

hydrochloride

[5]

CAS Number 180307-01-1 [6]

Molecular Formula C₅H₉ClN₂O N/A

Molecular Weight 148.59 g/mol N/A

Appearance
Expected to be a solid (e.g.,

white to off-white powder)
Inferred

Solubility

Expected to be soluble in

water and polar organic

solvents

Inferred

Storage
Store at 2-8°C in a refrigerator,

under an inert atmosphere.
[5][7]

Chemical Structure
The structure consists of an imidazole ring, which is aromatic and contains two nitrogen atoms.

The ethanol side chain is attached at the C5 position. In the hydrochloride salt, one of the

imidazole nitrogens is protonated, and a chloride ion serves as the counter-ion.

Caption: Structure of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride.

Synthesis and Purification Workflow
The synthesis of 2-(1H-Imidazol-5-yl)ethanol is most commonly achieved via the reduction of a

corresponding carboxylic acid derivative, such as imidazole-4(5)-acetic acid. The hydrochloride

salt is then prepared in a subsequent step. This protocol is a self-validating system,

incorporating purification and confirmation stages.
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Causality in Experimental Design
The choice of a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is critical

because it can efficiently reduce carboxylic acids to primary alcohols. The reaction must be

conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final

acidification step not only quenches the reaction but also protonates the product for extraction.

Conversion to the hydrochloride salt is performed to enhance the compound's stability and

handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Reduction
Step 1: Reduction of Imidazole-4-acetic acid

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet.

Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous Tetrahydrofuran (THF)

under a nitrogen atmosphere.

Cool the suspension to 0°C using an ice bath.

Slowly add a solution of Imidazole-4-acetic acid (1.0 eq.) in anhydrous THF to the LiAlH₄

suspension. Rationale: This slow addition controls the exothermic reaction.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture back to 0°C and cautiously quench by the sequential slow addition

of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude

2-(1H-Imidazol-5-yl)ethanol (free base).

Step 2: Purification of the Free Base
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Purify the crude product using column chromatography on silica gel, eluting with a gradient

of dichloromethane (DCM) and methanol.

Step 3: Formation of the Hydrochloride Salt

Dissolve the purified free base in a minimal amount of a suitable solvent, such as

isopropanol or methanol.

Cool the solution to 0°C.

Add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise until the

solution is acidic and precipitation is complete.

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield 2-(1H-Imidazol-5-yl)ethanol hydrochloride.
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Caption: Workflow for the synthesis and purification of the target compound.
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Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following

techniques are standard for its characterization:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the two protons on the imidazole ring (around δ 7.0-8.0 ppm), and two triplets

corresponding to the adjacent -CH₂- groups of the ethanol side chain (typically δ 2.5-4.0

ppm). The N-H and O-H protons will appear as broad singlets.

¹³C NMR Spectroscopy: The spectrum should reveal five distinct carbon signals: two for the

aromatic imidazole carbons, one for the C=N carbon, and two for the aliphatic carbons of the

ethanol chain.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak

corresponding to the molecular ion of the free base [M+H]⁺ at m/z 113.1.

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a

broad O-H stretch (~3300 cm⁻¹), N-H stretching from the imidazolium ion (~3100 cm⁻¹), C-H

stretches (~2900 cm⁻¹), and C=N/C=C stretches from the imidazole ring (~1600-1500 cm⁻¹).

Chemical Reactivity and Derivatization Potential
The reactivity of 2-(1H-Imidazol-5-yl)ethanol hydrochloride is governed by its two primary

functional groups: the imidazole ring and the primary alcohol.

Hydroxyl Group Reactivity: The primary alcohol is a key handle for synthetic modification. It

can readily undergo:

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Etherification: Williamson ether synthesis allows for the introduction of various alkyl or aryl

groups. This is a common strategy for building the side chains of more complex H3

receptor ligands.[2]

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.

Imidazole Ring Reactivity: The imidazole ring is an electron-rich aromatic system.
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N-Alkylation: The unprotonated nitrogen atom is nucleophilic and can be alkylated,

although this is less favorable in the hydrochloride salt form unless a base is added.

Electrophilic Substitution: The ring can undergo substitution, but the protonated

(imidazolium) form is deactivated.

This dual functionality makes the molecule an exceptionally versatile intermediate for creating

libraries of compounds for structure-activity relationship (SAR) studies.[8]

Core Application: A Precursor to Histamine H3
Receptor Agonists
The principal application of this compound is as a foundational element in the synthesis of

histamine H3 receptor agonists.[9] H3 receptor agonists mimic the action of histamine at this

specific receptor, leading to the inhibition of histamine release and the modulation of other

neurotransmitters.[3] This mechanism is being explored for therapeutic potential in a range of

central nervous system disorders.[4]

For example, the ethanol moiety can be elaborated into more complex side chains designed to

interact with specific pockets within the H3 receptor binding site, thereby enhancing potency

and selectivity.[2]
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Caption: Role as a building block for H3 receptor agonist development.
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Safety, Handling, and Storage
As a research chemical, 2-(1H-Imidazol-5-yl)ethanol hydrochloride should be handled with

appropriate care. While a specific safety data sheet (SDS) is not widely available, data from

structurally similar imidazole hydrochlorides suggest the following precautions.[10][11]

Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses with side shields, a lab coat, and chemical-resistant gloves.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

generating dust. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place

as recommended by suppliers.[5] Store under an inert atmosphere to prevent degradation.[7]

[12]

In Case of Exposure:

Eyes: Immediately flush with plenty of water for at least 15 minutes.

Skin: Wash off immediately with soap and plenty of water.

Inhalation: Move to fresh air.

Conclusion
2-(1H-Imidazol-5-yl)ethanol hydrochloride is more than a simple chemical; it is a strategic

tool in the arsenal of medicinal chemists. Its structural relationship to histamine, coupled with its

versatile functional groups, makes it an invaluable starting material for the synthesis of

sophisticated pharmacological probes, particularly for the histamine H3 receptor.

Understanding its chemical properties, synthesis, and reactivity is fundamental for any

researcher aiming to innovate in the field of neuroscience and beyond. This guide provides the

foundational, expert-driven knowledge necessary to leverage this compound to its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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